molecular formula C12H26 B14553491 4-Ethyl-2,2,6-trimethylheptane CAS No. 62199-14-8

4-Ethyl-2,2,6-trimethylheptane

Cat. No.: B14553491
CAS No.: 62199-14-8
M. Wt: 170.33 g/mol
InChI Key: QGYSVVWKEDKPTP-UHFFFAOYSA-N
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Description

4-Ethyl-2,2,6-trimethylheptane: is a branched alkane with the molecular formula C11H24 . It is a hydrocarbon, meaning it consists solely of carbon and hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structure of this compound includes a heptane backbone with an ethyl group attached to the fourth carbon and two methyl groups attached to the second and sixth carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2,6-trimethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic cracking and reforming processes. These processes involve breaking down larger hydrocarbons into smaller, branched alkanes using catalysts such as zeolites. The resulting mixture is then separated and purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,2,6-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine, UV light.

    Combustion: Oxygen, high temperature.

    Cracking: High temperature (500-700°C), high pressure, catalysts such as zeolites.

Major Products:

    Halogenation: Haloalkanes (e.g., this compound chloride).

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-2,2,6-trimethylheptane has several applications in scientific research and industry:

    Chemistry: Used as a reference compound in the study of branched alkanes and their properties.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to hydrocarbon metabolism.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations to improve combustion efficiency.

Mechanism of Action

As a hydrocarbon, 4-Ethyl-2,2,6-trimethylheptane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, it may interact with enzymes involved in hydrocarbon metabolism, leading to its breakdown into smaller molecules.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane (Isooctane): Another branched alkane with a similar structure but fewer carbon atoms.

    2,2,4,4-Tetramethylpentane: A highly branched alkane with a similar molecular weight.

    2,2,6,6-Tetramethylheptane: A branched alkane with a similar number of carbon atoms but different branching.

Uniqueness: 4-Ethyl-2,2,6-trimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure results in a higher boiling point and different reactivity compared to its linear and less-branched counterparts. This uniqueness makes it valuable in studies of structure-property relationships in hydrocarbons.

Properties

CAS No.

62199-14-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,2,6-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(8-10(2)3)9-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

QGYSVVWKEDKPTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)CC(C)(C)C

Origin of Product

United States

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